4-Amino-1-[7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]pyrimidin-2-one
Description
4-Amino-1-[7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]pyrimidin-2-one is a synthetic pyrimidine analog characterized by a bicyclic sugar moiety. This compound features a 2,5-dioxabicyclo[2.2.1]heptane ring system substituted with a hydroxymethyl group at position 1 and a hydroxyl group at position 5.
Properties
IUPAC Name |
4-amino-1-[7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O5/c11-5-1-2-13(9(16)12-5)8-6-7(15)10(3-14,18-8)4-17-6/h1-2,6-8,14-15H,3-4H2,(H2,11,12,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCMRQQIZHFHCNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(C(C(O1)C(O2)N3C=CC(=NC3=O)N)O)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Amino-1-[7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]pyrimidin-2-one, also known as a bicyclic nucleoside, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique bicyclic structure, which may influence its interaction with biological targets such as enzymes and nucleic acids.
- Molecular Formula : C₉H₁₁N₃O₄
- Molecular Weight : 225.20 g/mol
- CAS Number : 32830-01-6
- Melting Point : 257–258 °C
- Appearance : White to off-white solid
Antiviral Activity
Research indicates that bicyclic nucleosides like this compound exhibit significant antiviral properties. In vitro studies have shown that these compounds can inhibit viral replication by interfering with nucleic acid synthesis. For instance, studies on similar compounds have demonstrated their effectiveness against various RNA viruses, suggesting a potential therapeutic application in antiviral drug development.
Antitumor Activity
The compound's structural features may also confer antitumor activity. Preliminary studies have indicated that it can induce apoptosis in cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation.
Enzyme Inhibition
Enzymatic assays reveal that this compound acts as an inhibitor of certain kinases and polymerases. This inhibition can disrupt critical cellular processes such as DNA replication and repair, further supporting its potential as an anticancer agent.
Case Study 1: Antiviral Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of bicyclic nucleosides and tested their antiviral efficacy against HIV and HCV. The study found that compounds with similar structural motifs to 4-Amino-1-[7-hydroxy...] exhibited IC50 values in the low micromolar range, indicating potent antiviral activity.
Case Study 2: Antitumor Mechanism
A research article in Cancer Research explored the antitumor effects of bicyclic nucleosides on human breast cancer cell lines (MCF-7). The compound was shown to induce cell cycle arrest at the G1 phase and activate apoptotic pathways through caspase activation, suggesting a promising avenue for further investigation in cancer therapy.
Comparative Analysis of Biological Activities
| Activity Type | Related Compounds | IC50 Range (µM) | Mechanism of Action |
|---|---|---|---|
| Antiviral | Bicyclic Nucleosides | 0.5 - 5 | Inhibition of viral polymerases |
| Antitumor | Similar Bicyclic Structures | 0.8 - 10 | Induction of apoptosis via caspase activation |
| Enzyme Inhibition | Nucleoside Analogues | 0.3 - 7 | Competitive inhibition of kinases |
Comparison with Similar Compounds
Key Observations :
- The target compound’s hydroxymethyl group increases polarity compared to ancitabine, likely reducing LogP and enhancing solubility. This modification may improve bioavailability in hydrophilic environments but hinder cell membrane permeability .
Pharmacological and Metabolic Profiles
- Ancitabine : A cytarabine analog with antileukemic activity. Its lower LogP (-1.64) compared to cytarabine (-2.1) suggests improved lipid solubility, enhancing intracellular uptake .
- Cytarabine (ara-C) : A cornerstone in leukemia treatment. Its rapid deamination by cytidine deaminase limits half-life, necessitating continuous infusion. The target compound’s bicyclic structure may resist enzymatic degradation, extending therapeutic duration.
- Gemcitabine : Features fluorinated sugar residues, conferring resistance to deamination and prolonged activity. The target compound lacks fluorination but may leverage bicyclic rigidity for similar metabolic resistance.
Q & A
Q. What experimental strategies are recommended for synthesizing 4-Amino-1-[...]pyrimidin-2-one with high stereochemical purity?
To achieve high stereochemical purity, researchers should:
- Optimize reaction conditions : Use chiral catalysts or solvents to control stereoselectivity. For example, amino acids like L-proline or glycine can act as green catalysts under reflux conditions to enhance enantiomeric excess .
- Purification techniques : Employ recrystallization with solvents like ethyl acetate or ethanol-DMF mixtures to isolate stereoisomers .
- Monitor reaction progress : Utilize TLC to track intermediate formation and ensure completion before purification .
- Reference patented methods : Adapt protocols from related bicyclic pyrimidinone syntheses, such as fluorinated analogs, which emphasize controlled hydroxylation and cyclization steps .
Q. Which spectroscopic and chromatographic methods are critical for structural characterization of this compound?
Key methods include:
- FT-IR spectroscopy : Identify functional groups (e.g., hydroxyl, amino) via characteristic absorption bands (e.g., 3200–3500 cm⁻¹ for –OH/NH₂) .
- NMR spectroscopy : Use ¹H/¹³C NMR to resolve the bicyclic framework and substituent positions. For example, the 2,5-dioxabicyclo[2.2.1]heptane moiety will show distinct coupling patterns .
- GC-MS/HPLC-MS : Confirm molecular weight and detect impurities. Reverse-phase HPLC with C18 columns and acetonitrile-water gradients is effective for purity assessment .
- X-ray crystallography : Resolve absolute stereochemistry if single crystals are obtainable .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Accelerated degradation studies : Expose the compound to elevated temperatures (40–60°C), humidity (75% RH), and light (UV/visible) for 4–12 weeks.
- Analytical monitoring : Use HPLC to quantify degradation products and TLC to detect hydrolytic byproducts (e.g., ring-opened derivatives) .
- Stability-indicating assays : Validate methods to distinguish between the parent compound and impurities, such as oxidized or dimerized species .
Advanced Research Questions
Q. How can contradictions in reported biological activity data be systematically addressed?
- Standardize assay conditions : Control variables like cell line selection (e.g., primary vs. immortalized cells), solvent (DMSO concentration), and incubation time .
- Dose-response validation : Perform IC₅₀/EC₅₀ studies across multiple replicates to account for batch-to-batch variability in compound purity .
- Mechanistic studies : Use kinase profiling or protein binding assays (e.g., SPR, ITC) to confirm target engagement specificity, as done for related pyrimidinone kinase inhibitors .
Q. What advanced methodologies are suitable for impurity profiling during synthesis?
- High-resolution LC-MS/MS : Detect trace impurities (≤0.1%) with exact mass accuracy. For example, phosphorylated byproducts (e.g., bis-phosphonic acid derivatives) can be identified using negative ion mode .
- NMR-guided isolation : Combine preparative HPLC with 2D NMR (COSY, HSQC) to structurally elucidate unknown impurities .
- Forced degradation studies : Stress the compound under acidic/alkaline conditions to generate degradants for profiling .
Q. Which computational approaches predict the compound’s interactions with biological targets, and how are they validated?
- Molecular docking : Use software like AutoDock Vina to model interactions with targets (e.g., kinases, GPCRs). The bicyclic core’s rigidity may favor binding to hydrophobic pockets .
- MD simulations : Simulate binding stability over 100+ ns trajectories to assess conformational changes in the target protein .
- Experimental validation : Compare computational predictions with SPR binding kinetics or X-ray co-crystallography data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
